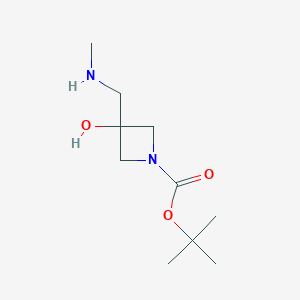![molecular formula C16H13ClN2OS B2554388 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-71-9](/img/structure/B2554388.png)
2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Efficient Synthesis of N-Oxide Derivatives
The study presented in the first paper focuses on the synthesis of N-oxide derivatives, specifically substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. The process involves the oxidation of substituted 2-chloromethylpyridyl derivatives using mCPBA at low temperatures, followed by condensation with 2-mercapto-1H-benzimidazole in aprotic solvents. This results in the formation of 2-[[[pyridin-2-yl-1-oxide)methyl]sulfanyl]-1H-benzimidazole derivatives with good yield. Further oxidation of these compounds yields a mixture of sulfonyl and sulfinyl benzimidazole derivatives .
1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its Dimorphic Hydrochloride Salt
The second paper describes the purification and crystallization of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, which was previously known as a liquid. The purified compound forms monoclinic crystals and exhibits a three-dimensional network structure due to C-H···N and C-H···S interactions. Additionally, the paper reports the isolation of two polymorphs of the corresponding hydrochloride salt. These polymorphs also form three-dimensional networks but through N-H···Cl, C-H···Cl, and C-H···S interactions, with one of the structures displaying voids .
Synthesis and Reactions of 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone
The third paper discusses the synthesis of various nitroso compounds from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. The reactions with different reagents lead to the formation of 3-nitrosoimidazo[1,2-a]pyridine, 3-nitrosoimidazo[1,2-a]pyrimidine, 3-nitrosoquinoxaline, and other nitroso derivatives. The structures of these newly synthesized compounds were confirmed through elemental analysis and spectral data .
Analysis of "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone"
While the provided papers do not directly discuss "this compound," they do provide insights into the synthesis and structural analysis of related compounds. The methods described in these papers could potentially be adapted for the synthesis and analysis of the compound . The use of mCPBA as an oxidizing agent, the formation of three-dimensional network structures through various intermolecular interactions, and the synthesis of nitroso derivatives from related chloro-hydroximino compounds are all relevant to the comprehensive analysis of the target compound. However, specific studies on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "this compound" would be required to provide a detailed analysis .
科学的研究の応用
Synthesis and Structural Analysis
One application of compounds related to "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" in scientific research involves the synthesis and structural analysis of heterocyclic compounds. For instance, the synthesis of the title compound from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde in ethanol has been described. The study highlighted the dihedral angle between the imidazopyridine ring system and the benzene ring, emphasizing the compound's crystallographic characteristics in solid state, forming dimeric units through non-classical hydrogen bonding (Bisseyou et al., 2007).
Heterocyclic Compounds Synthesis
Research on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties demonstrates the utility of such compounds in generating targeted molecular frameworks. This work involves cyclocondensation reactions and the use of bases to yield compounds in acceptable-to-good yields, showcasing the chemical versatility and potential application in medicinal chemistry (Li et al., 2012).
Molecular Modifications for Biological Activity
Efforts in synthesizing benzimidazole derivatives carrying pyridine moiety reflect the compound's role in developing potential therapeutic agents. The process involves coupling and oxidation steps to produce derivatives with specific group frequencies, demonstrating the compound's adaptability for targeted biological activities (Prasad et al., 2018).
N-Oxide Derivatives Synthesis
The synthesis of N-Oxide derivatives, such as substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles, highlights another scientific application. This work outlines the oxidation and condensation reactions to produce compounds with significant yields, pointing towards their potential in chemical research and drug design (Ray et al., 2007).
Antituberculosis and Cytotoxicity Studies
The synthesis and in vitro studies of 3-heteroarylthioquinoline derivatives for antituberculosis activity showcase the application in biomedical research. Specific derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cell lines, indicating the compound's relevance in developing new therapeutic agents (Chitra et al., 2011).
Safety and Hazards
作用機序
Target of Action
Based on its structure, “2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” could potentially interact with various enzymes or receptors in the body. The presence of the imidazo[1,2-a]pyridine moiety suggests that it might have affinity for GABA receptors, similar to other imidazo[1,2-a]pyridine derivatives .
Mode of Action
If “this compound” does indeed interact with GABA receptors, it might enhance the inhibitory effects of GABA in the nervous system, leading to sedative or anxiolytic effects .
Biochemical Pathways
The compound could potentially affect the GABAergic system and downstream signaling pathways. This might result in changes in neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts on GABA receptors, it might alter neuronal activity and potentially exert sedative or anxiolytic effects .
特性
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-9-5-4-8-15(19)18-11)13(20)10-21-14-7-3-2-6-12(14)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMKBZCDMZABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
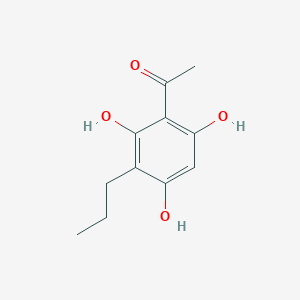
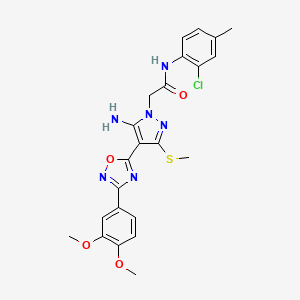
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
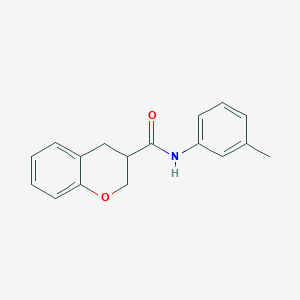
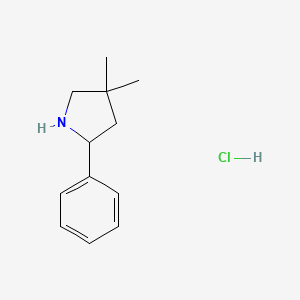
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2554318.png)
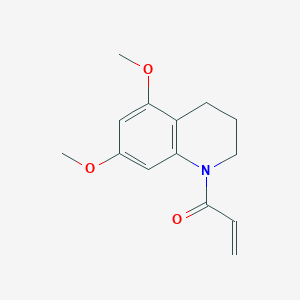


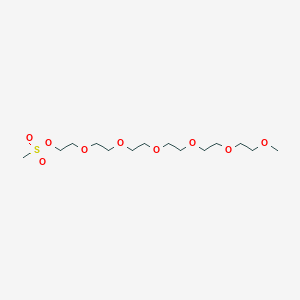
![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)
